N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide
Description
Properties
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)28-15-20-23-24-25-26(20)18-9-5-2-6-10-18/h1-14H,15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKNARKSWSNHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with ethyl 4-chlorobutanoate to form the intermediate compound. This intermediate is further reacted with 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nucleophilic substitution reactions, purification through recrystallization, and characterization using techniques like IR, NMR, and elemental analysis .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly with methoxy arenes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coordination Reactions: It can act as a ligand in coordination chemistry, forming complexes with metals.
Common Reagents and Conditions
Common reagents used in these reactions include triethyl orthoformate, sodium azide, and various metal salts. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution reactions can yield substituted tetrazole derivatives, while coordination reactions can produce metal-tetrazole complexes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds containing tetrazole rings exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that similar tetrazole derivatives can inhibit receptor tyrosine kinases (RTKs) involved in tumor proliferation and metastasis, such as VEGFR and EGFR .
Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, a series of benzamide derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.2 | Breast Cancer |
| N-(2-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | 7.8 | Lung Cancer |
| N-(4-fluorophenyl)-2-(1-phenyltetrazol-5-yl)acetamide | 6.0 | Colon Cancer |
Biochemical Applications
Enzyme Inhibition
The tetrazole moiety in this compound has been associated with enzyme inhibition, particularly in the context of cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation and are often overactive in cancer cells .
Case Study: CDK Inhibition
Research conducted on related compounds revealed that certain benzamides effectively inhibit CDK activity, leading to reduced cell proliferation in vitro. The mechanism involves competitive inhibition at the ATP-binding site of CDKs, which is critical for their activity .
Material Science
Corrosion Inhibition
Recent studies have explored the use of tetrazole derivatives as corrosion inhibitors in metal protection applications. The presence of the tetrazole ring enhances the compound's ability to form protective films on metal surfaces, particularly in acidic environments.
Table 2: Corrosion Inhibition Efficiency
| Compound Name | Corrosion Rate Reduction (%) | Environment |
|---|---|---|
| This compound | 85 | 1M HCl |
| 1-(4-methoxyphenyl)-5-phenyltetrazole | 75 | 1M HCl |
| 2-(1-phenyltetrazol)ethylamine | 70 | 0.5M H2SO4 |
Mechanism of Action
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it inhibits cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This action is beneficial in treating conditions like Alzheimer’s disease . In materials science, its coordination with metal ions leads to the formation of stable complexes with unique properties .
Comparison with Similar Compounds
Heterocyclic Modifications in Benzamide Derivatives
The substitution of the tetrazole ring with other heterocycles significantly alters physicochemical and biological properties:
Key Observations :
- Tetrazole vs. Oxadiazole : The tetrazole’s higher acidity (pKa ~4.9) compared to oxadiazole (pKa ~8.5) improves solubility in physiological conditions, critical for oral bioavailability .
- Thiadiazole Derivatives : Thiadiazole-containing compounds (e.g., 8a) exhibit stronger π-π interactions, enhancing binding to hydrophobic enzyme pockets but reducing water solubility .
- Triazole Antifungals : PC945’s triazole group enables specific interactions with fungal cytochrome P450 enzymes, a mechanism distinct from tetrazole-based compounds .
Substituent Effects on Pharmacokinetics
- Alkoxy Chain Variations : Compounds with longer alkoxy chains (e.g., hexyloxy in ) show increased lipophilicity (logP >5), favoring blood-brain barrier penetration but risking hepatic toxicity .
- Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl in ’s compound 21) enhances metabolic stability and target affinity via halogen bonding .
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR : Aromatic protons in tetrazole-containing compounds resonate at δ 7.3–8.3 ppm, with deshielding effects from the tetrazole’s electronegativity .
Biological Activity
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and a molecular weight of approximately 318.37 g/mol. Its structure features a tetrazole ring, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including those with tetrazole moieties, exhibit significant antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses such as HIV, HCV, and EV71 by enhancing the intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .
Table 1: Antiviral Activity of Benzamide Derivatives
| Compound Name | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HCV | A3G enhancement |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with a phenyl ring and amide functionalities have displayed cytotoxic effects against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound A | A-431 | 23.30 ± 0.35 | Apoptosis induction | |
| Compound B | Jurkat | <10 | Cell cycle arrest |
Study on Anti-HBV Activity
In a notable study, the anti-HBV activity of a benzamide derivative was evaluated both in vitro and in vivo using the duck HBV model. The compound demonstrated significant inhibition of HBV replication, suggesting that modifications to the benzamide structure could enhance its therapeutic efficacy against hepatitis B virus infections .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in animal models. The results indicated favorable absorption and distribution characteristics, which are crucial for its potential development as an antiviral agent .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Tetrazole formation | NaN₃, NH₄Cl, DMF, 80°C, 18h | 60–75% | |
| Amide coupling | EDC, HOBt, DCM, RT, 12h | 70–85% | |
| Purification | Silica gel (EtOAc/Hexane, 3:7) | >95% purity |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), tetrazole protons (δ 8.1–8.5 ppm), and aromatic benzamide signals (δ 7.0–7.8 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aryl protons) confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.2) .
- X-ray Crystallography :
Q. Table 2: Key Crystallographic Data (Hypothetical Example)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a=10.2 Å, b=12.5 Å | |
| Final R-factors | R₁=0.042, wR₂=0.11 |
Advanced: How can computational methods predict the bioactivity and binding mechanisms of this compound?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., kinases, GPCRs). Use PDB IDs (e.g., 6LU7 for SARS-CoV-2 protease) .
- Scoring : Binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., His41, Cys145) suggest inhibitory potential .
- MD Simulations :
Critical Analysis : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Validate with in vitro assays (e.g., enzyme inhibition) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Data Harmonization :
- Assay Conditions : Normalize results to standard controls (e.g., % inhibition at 10 µM) and account for variables like cell line (HEK293 vs. HeLa) or buffer pH .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting outliers via funnel plots .
- Case Study : Inconsistent IC₅₀ values for antiparasitic activity (e.g., Trypanosoma brucei) may stem from differences in compound solubility (DMSO vs. PBS) or exposure time (24h vs. 48h) .
Advanced: What strategies improve accuracy in resolving crystallographic data for structural determination?
Methodological Answer:
- Data Collection :
- Refinement :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
